molecular formula C44H48Br2Cl2N2O4 B14172512 Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German] CAS No. 337-75-7

Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]

Cat. No.: B14172512
CAS No.: 337-75-7
M. Wt: 899.6 g/mol
InChI Key: WHDFKCBXUHPBTQ-UHFFFAOYSA-L
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Description

Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid is a complex organic compound that features a biphenyl core with various substituents, including methyl, benzoyloxy, and tropaniumbromid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid typically involves multiple steps, starting from simpler aromatic compounds. The process may include:

    Nitration: Introduction of nitro groups to the biphenyl core.

    Reduction: Conversion of nitro groups to amines.

    Bromination: Introduction of bromine atoms.

    Friedel-Crafts Acylation: Addition of benzoyloxy groups.

    Quaternization: Formation of the tropaniumbromid group.

Each step requires specific reagents and conditions, such as concentrated acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and Lewis acids for Friedel-Crafts reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction conditions is essential to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids.

    Reduction: Reduction of benzoyloxy groups to hydroxyl groups.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid has several scientific research applications:

Mechanism of Action

The mechanism by which Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic compound with two benzene rings.

    Chlorobenzene: A benzene ring with a chlorine substituent.

    Tropane Alkaloids: Compounds with a tropane ring structure, similar to the tropaniumbromid group.

Uniqueness

Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

337-75-7

Molecular Formula

C44H48Br2Cl2N2O4

Molecular Weight

899.6 g/mol

IUPAC Name

[8-[[4-[4-[[3-(4-chlorobenzoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]methyl]phenyl]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 4-chlorobenzoate;dibromide

InChI

InChI=1S/C44H48Cl2N2O4.2BrH/c1-47(37-19-20-38(47)24-41(23-37)51-43(49)33-11-15-35(45)16-12-33)27-29-3-7-31(8-4-29)32-9-5-30(6-10-32)28-48(2)39-21-22-40(48)26-42(25-39)52-44(50)34-13-17-36(46)18-14-34;;/h3-18,37-42H,19-28H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

WHDFKCBXUHPBTQ-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6(C7CCC6CC(C7)OC(=O)C8=CC=C(C=C8)Cl)C.[Br-].[Br-]

Origin of Product

United States

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